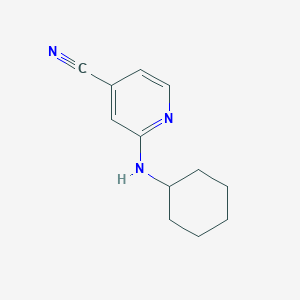

2-(Cyclohexylamino)isonicotinonitrile

Description

Contextualization within Pyridine (B92270) and Nitrile Chemistry

2-(Cyclohexylamino)isonicotinonitrile is a derivative of isonicotinonitrile, which is also known as 4-cyanopyridine. The core of this molecule is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are fundamental building blocks in organic chemistry and are found in a vast array of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the reactivity and physical characteristics of the molecule.

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. It can be converted into various other functional groups, including amines, carboxylic acids, and amides, making it a valuable synthon. The presence of the nitrile group on the pyridine ring, as in isonicotinonitrile, further activates the ring system towards certain chemical transformations.

The "isonicotinonitrile" designation indicates that the nitrile group is attached to the 4-position of the pyridine ring. The addition of a cyclohexylamino group at the 2-position creates this compound, a molecule with a unique combination of functionalities. The cyclohexylamino group, a secondary amine attached to a saturated carbocyclic ring, introduces steric bulk and can act as a hydrogen bond donor. This substitution pattern significantly influences the molecule's chemical properties and potential applications in synthesis.

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 127680-82-4 researchgate.net |

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

Relevance as a Heterocyclic Compound in Chemical Synthesis

Heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of the ring, are of immense importance in chemistry. researchgate.net They form the structural core of a majority of known organic compounds and are particularly prevalent in medicinal chemistry and materials science. researchgate.net The unique arrangement of atoms in heterocyclic rings gives rise to a wide range of chemical and physical properties.

This compound serves as a valuable intermediate in chemical synthesis. Its trifunctional nature (pyridine ring, nitrile group, and amino group) allows for a variety of chemical modifications. For instance, the pyridine nitrogen can be protonated or alkylated, the nitrile group can undergo hydrolysis or reduction, and the amino group can be further functionalized.

A common synthetic route to compounds of this type involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, on the pyridine ring with an amine. nih.gov For example, the reaction of 2-chloroisonicotinonitrile with cyclohexylamine (B46788) would be a plausible method for the synthesis of this compound. This type of reaction is a fundamental transformation in heterocyclic chemistry, allowing for the construction of complex molecules from simpler precursors.

The interest in substituted pyridines, including those with amino and cyano groups, stems from their potential as scaffolds for the development of new molecules with specific properties. While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various research purposes. The strategic combination of the pyridine core, the reactive nitrile handle, and the bulky cyclohexylamino group makes it a compound of interest for further exploration in synthetic and medicinal chemistry research.

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 127680-82-4 |

| Isonicotinonitrile (4-Cyanopyridine) | 100-48-1 |

| 2-Chloroisonicotinonitrile | 6644-40-2 |

| Cyclohexylamine | 108-91-8 |

Properties

IUPAC Name |

2-(cyclohexylamino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFJSWYTLLLAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562492 | |

| Record name | 2-(Cyclohexylamino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127680-82-4 | |

| Record name | 2-(Cyclohexylamino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexylamino Isonicotinonitrile

Approaches to N-Substituted Isonicotinonitrile Synthesis

The foundational strategies for synthesizing N-substituted isonicotinonitriles like 2-(cyclohexylamino)isonicotinonitrile typically begin with a pre-formed pyridine (B92270) ring bearing a cyano group in the 4-position (isonicotinonitrile). The key step is the introduction of the amino substituent at the 2-position.

Derivations from Isonicotinonitrile Precursors

A common and direct approach to the synthesis of this compound involves the use of a halogenated isonicotinonitrile precursor. 2-Chloroisonicotinonitrile, also known as 2-chloro-4-cyanopyridine, is a key and commercially available intermediate for this purpose. The chlorine atom at the 2-position of the pyridine ring is an effective leaving group, susceptible to nucleophilic substitution.

Alternative isonicotinonitrile precursors can also be employed. For instance, 2-nitro-4-cyanopyridine can serve as a starting material. The nitro group can be reduced to an amino group, yielding 2-amino-4-cyanopyridine (B24417), which can then be further functionalized. However, this route is often longer and may involve hazardous reagents. guidechem.com

A general overview of precursor-based approaches is presented in the table below:

| Precursor | General Transformation | Key Reagents/Conditions |

| 2-Chloroisonicotinonitrile | Nucleophilic Aromatic Substitution (SNAr) | Amine (e.g., cyclohexylamine), Base (e.g., K2CO3), Solvent (e.g., DMSO) |

| 2-Nitro-4-cyanopyridine | Reduction of nitro group followed by N-alkylation (indirect) | 1. Fe/CH3COOH or H2/Pd-C2. Cyclohexanone, Reductive amination |

| 2-Aminoisonicotinonitrile | Direct N-alkylation (reductive amination) | Cyclohexanone, Reducing agent (e.g., NaBH(OAc)3) |

Reaction Pathways for Cyclohexylamino Group Introduction

The introduction of the cyclohexylamino group onto the isonicotinonitrile scaffold is most frequently achieved through nucleophilic aromatic substitution (SNAr). In this reaction, the electron-deficient pyridine ring, activated by the electron-withdrawing cyano group, facilitates the attack of a nucleophile, in this case, cyclohexylamine (B46788), at the 2-position, displacing a halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the generated hydrohalic acid.

The general reaction is as follows:

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I. Therefore, 2-fluoroisonicotinonitrile (B1313781) would be more reactive than its chloro counterpart, potentially allowing for milder reaction conditions.

Another significant pathway is reductive amination. This method can be employed starting from 2-aminoisonicotinonitrile and cyclohexanone. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. This approach avoids the use of halogenated precursors.

Advanced Synthetic Strategies

Beyond the classical approaches, more advanced synthetic strategies offer alternative and often more efficient routes to this compound and its analogs. These methods include catalytic coupling reactions and multi-component reactions, which can provide higher yields and greater molecular diversity.

Catalytic Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds. This reaction can be applied to the synthesis of this compound by coupling 2-chloroisonicotinonitrile with cyclohexylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its broad substrate scope and functional group tolerance.

The general catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the halopyridine to the palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst.

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst |

| Ligand | BINAP, Xantphos, Josiphos-type ligands | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the amine and the amine-Pd complex |

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based systems and are also effective for the synthesis of N-aryl and N-heteroaryl amines.

Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer a highly efficient and atom-economical approach to complex molecules. nih.govacs.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the substituted pyridine core.

For instance, a variation of the Guareschi-Thorpe reaction could potentially be adapted. A typical four-component reaction for the synthesis of 2-amino-3-cyanopyridines involves an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt (as the amine source). nih.gov To obtain the desired N-cyclohexyl substituent, ammonium acetate (B1210297) could be replaced with cyclohexylamine. However, this would typically yield a 2-(cyclohexylamino)-3-cyanopyridine. To achieve the 4-cyano substitution pattern of isonicotinonitrile, a different set of starting materials would be required, highlighting a current challenge in applying MCRs to this specific target.

Structural Modifications and Analog Synthesis

The synthesis of structural analogs of this compound can be achieved by modifying the core structure at several positions. These modifications can be valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Modification of the Cyclohexyl Group: A variety of primary amines can be used in place of cyclohexylamine in both SNAr and catalytic coupling reactions. This allows for the exploration of different alkyl and aryl substituents on the amino group. For example, using aniline (B41778) would produce 2-(phenylamino)isonicotinonitrile, while using benzylamine (B48309) would yield 2-(benzylamino)isonicotinonitrile.

Modification of the Pyridine Ring: The synthetic routes described can be applied to pyridine precursors with different substituents on the ring. For example, starting with a substituted 2-chloroisonicotinonitrile would lead to analogs with substitution at the 3, 5, or 6 positions. The synthesis of such precursors can be achieved through various heterocyclic chemistry methods. mdpi.comnih.gov

Modification of the Cyano Group: The cyano group can be subjected to various chemical transformations to create a range of analogs. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. These transformations would typically be performed after the construction of the 2-(cyclohexylamino)pyridine core.

The table below summarizes potential analog syntheses:

| Position of Modification | Synthetic Strategy | Potential Analogs |

| Amino Substituent | Use of different primary amines in SNAr or coupling | 2-(Alkylamino)isonicotinonitriles, 2-(Arylamino)isonicotinonitriles |

| Pyridine Ring | Use of substituted 2-chloroisonicotinonitrile precursors | 3/5/6-Substituted-2-(cyclohexylamino)isonicotinonitriles |

| Cyano Group | Post-synthesis modification of the nitrile | 2-(Cyclohexylamino)isonicotinamide, 2-(Cyclohexylamino)pyridine-4-carboxylic acid |

The development of novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives from cyanopyridine precursors showcases the versatility of this class of compounds in generating diverse chemical scaffolds. nih.govnih.gov

Exploration of Substituent Effects on Synthesis Routes

The efficiency of the synthesis of this compound and related compounds is significantly influenced by the nature of substituents on both the pyridine ring and the amine nucleophile. The rate of nucleophilic aromatic substitution on heteroaromatic halides is highly dependent on the electronic properties of the substituents.

Research into the amination of various heteroaryl chlorides has shown that electron-withdrawing groups on the pyridine ring enhance the reaction rate. For instance, the reaction of 2-chloropyridine (B119429) with amines is generally unsatisfactory unless an additional electron-withdrawing group, such as a trifluoromethyl or nitro group, is present. nih.gov The cyano group in 2-halo-isonicotinonitrile serves as a strong electron-withdrawing group, thereby activating the ring for nucleophilic attack by cyclohexylamine.

Conversely, the nature of the amine nucleophile also plays a crucial role. Studies on the SNAr reactions of 2-halopyridines with a range of primary and secondary amines have demonstrated that the nucleophilicity and steric hindrance of the amine can affect the reaction outcome. acs.org For example, while many primary and secondary amines react effectively, sterically hindered amines may require more forcing conditions or result in lower yields.

The following table, based on findings from the synthesis of related aminopyridine derivatives, illustrates the general effects of substituents on the SNAr reaction.

| Reactant 1 (Pyridine Derivative) | Reactant 2 (Amine) | Substituent Effect on Pyridine Ring | Substituent Effect on Amine | General Impact on Reaction Yield/Rate |

| 2-Chloropyridine | Cyclohexylamine | Less reactive without activating groups | Standard primary amine | Generally slow, requires heating youtube.com |

| 2-Fluoro-4-nitropyridine | Benzylamine | Strong activation by nitro group | Primary amine | Favorable, often proceeds under mild conditions acs.org |

| 2-Chloro-4-trifluoromethylpyridine | Morpholine | Strong activation by trifluoromethyl group | Secondary amine | Efficient reaction nih.gov |

| 2-Chloropyridine | tert-Butylamine | Less reactive without activating groups | Sterically hindered primary amine | Lower yields or requires more forcing conditions acs.org |

| 4-Cyanopyridine | Lithium amide | Cyanide can act as a leaving group | Strong nucleophile | Can lead to direct amination by cyanide displacement researchgate.net |

This table is a generalized representation based on analogous reactions and principles of SNAr chemistry.

Reactivity and Transformations of 2 Cyclohexylamino Isonicotinonitrile

Reactions of the Nitrile Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily characterized by reactions at the electrophilic carbon atom.

Nucleophilic Additions and Cycloadditions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. researchgate.netchem-soc.si Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add to the carbon-nitrogen triple bond to form an intermediate imine anion. Subsequent hydrolysis of this intermediate would likely yield a ketone. researchgate.netchem-soc.si

The nitrile group can also participate in cycloaddition reactions, although this is less common for unactivated nitriles. chemscene.com In the presence of suitable reactants, it could potentially undergo [2+2] or [3+2] cycloadditions to form various heterocyclic systems. chemguide.co.uk

Hydrolysis and Derivatization Reactions

The hydrolysis of the nitrile group in 2-(cyclohexylamino)isonicotinonitrile can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.orgyoutube.comchemistrysteps.comuoanbar.edu.iq

Acid-catalyzed hydrolysis: Treatment with a strong acid, such as hydrochloric acid, under heating would likely protonate the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating the attack of water. youtube.comuoanbar.edu.iq This process is expected to proceed through an amide intermediate, 2-(cyclohexylamino)isonicotinamide, to ultimately yield 2-(cyclohexylamino)isonicotinic acid. libretexts.orgyoutube.com

Base-catalyzed hydrolysis: Under basic conditions, for instance, using sodium hydroxide (B78521) and heat, the hydroxide ion would directly attack the nitrile carbon. libretexts.orgyoutube.comuoanbar.edu.iq This would also form the corresponding carboxylate salt, which upon acidification would give 2-(cyclohexylamino)isonicotinic acid. libretexts.org By carefully controlling the reaction conditions, such as using milder temperatures, it might be possible to isolate the intermediate amide.

Table 1: Predicted Products of Nitrile Group Hydrolysis

| Reagents | Predicted Product |

|---|---|

| H₃O⁺, Δ | 2-(Cyclohexylamino)isonicotinic acid |

Reactions of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. The presence of the electron-donating cyclohexylamino group at the 2-position will significantly affect the regioselectivity of these reactions.

Electrophilic and Nucleophilic Aromatic Substitutions

The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution compared to benzene. quimicaorganica.orgpearson.comquora.comyoutube.com Any substitution is predicted to occur at the positions meta to the nitrogen, i.e., the 3- and 5-positions. quimicaorganica.orgpearson.com However, the 2-amino group is an activating, ortho-, para-directing group. The interplay of these electronic effects would likely direct incoming electrophiles to the 5-position. Reactions like nitration or halogenation would require harsh conditions. pearson.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions). quimicaorganica.orgquora.comyoutube.comyoutube.com Since the 2-position is already substituted, nucleophilic attack would be directed to the 4- and 6-positions. A strong nucleophile could potentially displace a suitable leaving group if one were present at these positions.

Redox Chemistry of the Pyridine Core

The pyridine ring can undergo reduction under various conditions. Catalytic hydrogenation, for example using hydrogen gas with a metal catalyst like palladium or platinum, would be expected to reduce the pyridine ring to a piperidine (B6355638) ring. This would result in the formation of 2-(cyclohexylamino)piperidine-4-carbonitrile.

Reactions Involving the Cyclohexylamino Moiety

The secondary amine of the cyclohexylamino group also presents a site for chemical modification. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be expected to react with a variety of electrophiles. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would likely form the corresponding N-acyl derivative. Alkylation with an alkyl halide could also occur, leading to a tertiary amine.

Transformations of the Secondary Amine Functionality

The secondary amine group in this compound is a key site for chemical modifications, including acylation, alkylation, and oxidation reactions. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by various electrophiles.

Acylation: The secondary amine can readily undergo acylation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-cyclohexyl-N-(4-cyanopyridin-2-yl)amides. This reaction is a common method for the introduction of a wide range of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of a tertiary amine. The reactivity in alkylation reactions can be influenced by the nature of the alkylating agent and the reaction conditions. Self-limiting alkylation strategies, which can be challenging with amines due to overalkylation, have been developed for related N-heterocyclic systems.

Oxidation: The secondary amine functionality is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products. For instance, oxidation could potentially yield hydroxylamines or nitrones. The pyridine ring itself can also be oxidized to the corresponding N-oxide, a transformation that can alter the reactivity of the entire molecule. Selective N-oxidation of the pyridine ring in the presence of other amine functionalities has been achieved in complex molecules.

Interactive Data Table: Potential Transformations of the Secondary Amine Functionality

| Transformation | Reagent/Conditions | Potential Product |

| Acylation | Acid Chloride (e.g., Acetyl chloride), Base | N-acetyl-N-cyclohexyl-4-cyanopyridin-2-amine |

| Alkylation | Alkyl Halide (e.g., Methyl iodide), Base | N-cyclohexyl-N-methyl-4-cyanopyridin-2-amine |

| Oxidation | Peroxy acids (e.g., m-CPBA) | 2-(N-cyclohexyl-N-hydroxyamino)isonicotinonitrile or Pyridine N-oxide derivative |

Reactivity of the Cyclohexyl Ring System

The cyclohexyl ring in this compound is a saturated aliphatic system. While generally less reactive than the aromatic pyridine ring or the secondary amine, it can undergo transformations under specific conditions, primarily involving radical reactions or oxidation.

Dehydrogenation: Catalytic dehydrogenation of the cyclohexyl ring could potentially lead to the formation of a phenylamino (B1219803) or a partially unsaturated cyclohexenylamino moiety. This transformation would significantly alter the planarity and electronic properties of the substituent.

Oxidation: Oxidation of the C-H bonds of the cyclohexyl ring can occur, particularly at the tertiary carbon atom (if present after a rearrangement) or under forcing conditions. This could introduce hydroxyl or keto functionalities onto the cyclohexyl ring.

Substitution Reactions: Direct electrophilic or nucleophilic substitution on the saturated cyclohexyl ring is generally difficult. However, radical-mediated substitutions are possible. For instance, free-radical halogenation could introduce a halogen atom onto the cyclohexyl ring, which could then serve as a handle for further functionalization. The position of substitution would be influenced by the stability of the resulting radical intermediate.

Interactive Data Table: Potential Transformations of the Cyclohexyl Ring System

| Transformation | Reagent/Conditions | Potential Product |

| Dehydrogenation | Catalyst (e.g., Pd/C), High Temperature | 2-(Phenylamino)isonicotinonitrile |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Hydroxylated or ketonic cyclohexyl derivatives |

| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 2-((bromocyclohexyl)amino)isonicotinonitrile |

Applications in Chemical Synthesis As a Building Block

Role in Heterocyclic Compound Construction

The 2-amino-4-cyanopyridine (B24417) framework is a well-established precursor for the synthesis of fused heterocyclic systems. The nitrile group and the endocyclic ring nitrogen can participate in cyclization reactions to form a variety of bicyclic structures. For instance, compounds with a similar 2-aminopyridine (B139424) scaffold are known to be key intermediates in multicomponent reactions for generating diverse heterocyclic libraries. bldpharm.com

The general strategy involves the reaction of the amino group or the nitrile with a suitable polyfunctional molecule to construct a new ring fused to the pyridine (B92270) core. The presence of the cyclohexyl group can influence the solubility of the starting material and the final products, often enhancing their solubility in organic solvents, which can be advantageous for reaction conditions and purification processes.

Utilization in the Synthesis of Complex Molecular Architectures

The term "complex molecular architectures" refers to large, intricate molecules that are often developed for specific functions, such as in pharmaceuticals or molecular machines. The 1,2,3-triazole skeleton, for example, is a valuable building block for discovering new anticancer agents. While direct examples involving 2-(Cyclohexylamino)isonicotinonitrile are not prominent, its structure is analogous to precursors used in the synthesis of such complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-(Cyclohexylamino)isonicotinic acid, or can be converted into a tetrazole ring, both of which are common isosteres for carboxylic acids in medicinal chemistry. These transformations open pathways to a wider range of complex derivatives, including amides and esters, which are fundamental linkages in many biologically active compounds.

Computational studies on related heterocyclic systems have shown that even subtle changes in substituents can significantly affect the three-dimensional structure and intermolecular interactions of a molecule. The bulky cyclohexyl group on this particular isonicotinonitrile would be expected to impart specific conformational constraints and steric hindrance, which can be exploited to control the stereochemistry of subsequent reactions or to influence the binding of the final molecule to a biological target.

Precursor in Materials Science Applications

In materials science, organic molecules are often used as building blocks for polymers, dyes, or functional materials. The nitrile group in this compound is a strong electron-withdrawing group, which, in conjunction with the electron-donating amino group, creates a "push-pull" system across the pyridine ring. This electronic characteristic is often associated with compounds that exhibit interesting photophysical properties, such as fluorescence.

While specific studies on this compound are limited, related aminonitriles and their derivatives are investigated for their potential as components in organic light-emitting diodes (OLEDs) or as fluorescent probes. The synthesis of larger, conjugated systems starting from this precursor could lead to new materials with tailored electronic and optical properties. The stability and solubility imparted by the cyclohexyl group could also be beneficial for the processability of such materials.

Potential as a Ligand Framework in Coordination Chemistry Studies

The pyridine nitrogen and the exocyclic amino group of this compound provide two potential coordination sites for metal ions, making it a candidate for use as a bidentate ligand in coordination chemistry. The nitrile group could also potentially coordinate to a metal center, offering a third binding site and enabling the formation of more complex coordination polymers or metal-organic frameworks (MOFs).

The coordination of metal ions to such ligands can result in complexes with interesting magnetic, electronic, or catalytic properties. The steric bulk of the cyclohexyl group would play a critical role in determining the coordination geometry around the metal center, potentially favoring the formation of specific isomers or preventing the formation of highly crowded complexes.

| Potential Coordination Sites | Possible Coordination Modes |

| Pyridine Nitrogen | Monodentate |

| Exocyclic Amino Group | Monodentate |

| Pyridine N, Amino N | Bidentate (Chelating) |

| Nitrile Group | Monodentate (end-on) |

This table illustrates the potential ways this compound could bind to a metal ion.

Potential in Catalysis Research

Metal complexes derived from ligands similar to this compound have been explored for their catalytic activity. The electronic properties of the ligand, modulated by the push-pull effect of the amino and nitrile groups, can influence the reactivity of the coordinated metal center.

Furthermore, the secondary amine of the cyclohexylamino group offers a site for further functionalization. For example, it could be derivatized to introduce a phosphine (B1218219) group, creating a P,N-ligand, which are a well-known class of ligands in homogeneous catalysis. The chiral nature of a substituted cyclohexyl ring could also be exploited in asymmetric catalysis, where the ligand framework helps to control the stereochemical outcome of a chemical reaction. Although no specific catalytic applications of this compound have been reported, its structure suggests it could serve as a valuable scaffold for the development of new catalyst systems.

Theoretical and Computational Investigations of 2 Cyclohexylamino Isonicotinonitrile

Molecular Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods, particularly density functional theory (DFT), are adept at mapping the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

For 2-(Cyclohexylamino)isonicotinonitrile, theoretical calculations would pinpoint the most likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the pyridine (B92270) ring and the nitrile group, as well as the amino group, would be of particular interest. Reactivity indices such as Fukui functions and dual descriptors could be calculated to provide a more quantitative measure of local reactivity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most probable pathway for a given transformation.

In the context of this compound, computational studies could investigate various potential reactions, such as its synthesis or its participation in further chemical transformations. For instance, the mechanism of its formation from a precursor like 2-chloroisonicotinonitrile and cyclohexylamine (B46788) could be modeled. This would involve identifying the transition state for the nucleophilic aromatic substitution reaction and calculating the activation energy, providing insights into the reaction kinetics.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties. This compound possesses considerable conformational flexibility due to the rotatable bonds associated with the cyclohexyl and amino groups.

A thorough conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This would reveal the preferred spatial arrangement of the molecule under different conditions.

Furthermore, computational methods can be used to study the intermolecular interactions that govern how molecules of this compound interact with each other and with solvent molecules. These interactions, including hydrogen bonding and van der Waals forces, are critical for understanding its bulk properties, such as its melting point, boiling point, and solubility.

Molecular Design and Optimization Strategies

The insights gained from theoretical and computational investigations can be leveraged to design new molecules with enhanced or specific properties. By understanding the structure-property relationships of this compound, researchers could rationally modify its structure to achieve desired outcomes.

For example, if the goal were to enhance its biological activity, computational docking studies could be employed to predict how it binds to a specific protein target. The results of these simulations could then guide the synthesis of new derivatives with improved binding affinity. Similarly, if the aim were to modify its electronic properties for applications in materials science, substitutions could be strategically placed on the pyridine ring or the cyclohexyl group to tune the HOMO and LUMO energy levels.

While specific data for this compound is not available, the table below illustrates the types of data that would be generated in such a computational study.

| Computational Method | Parameter | Hypothetical Value |

| DFT (B3LYP/6-31G) | HOMO Energy | -6.5 eV |

| DFT (B3LYP/6-31G) | LUMO Energy | -1.2 eV |

| DFT (B3LYP/6-31G*) | Dipole Moment | 3.8 D |

| MP2/aug-cc-pVTZ | Activation Energy (Hypothetical Reaction) | 15.2 kcal/mol |

Table 1: Illustrative Hypothetical Computational Data for this compound

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Isonicotinonitrile Derivatives

The synthesis of isonicotinonitrile derivatives is an active area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. While the direct synthesis of 2-(Cyclohexylamino)isonicotinonitrile has not been extensively detailed, emerging methodologies for related compounds suggest promising strategies.

One key area of development is the use of multi-component reactions (MCRs) . These reactions, in which three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. For instance, one-pot syntheses of highly substituted nicotinonitriles have been achieved through the condensation of aldehydes, malononitrile, and an amine source, often facilitated by a catalyst. Future research could adapt these MCR strategies for the synthesis of 2-(alkylamino)isonicotinonitriles by employing primary amines like cyclohexylamine (B46788).

Another promising direction is the application of transition-metal-catalyzed cross-coupling reactions . These powerful methods allow for the precise formation of carbon-nitrogen bonds. For example, a palladium- or copper-catalyzed amination of a 2-haloisonicotinonitrile with cyclohexylamine would be a plausible and efficient route to the target compound. The development of more active and selective catalysts for these transformations is an ongoing effort that will undoubtedly benefit the synthesis of a wide array of isonicotinonitrile derivatives.

Furthermore, the exploration of green chemistry principles in the synthesis of these compounds is gaining traction. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction protocols such as microwave-assisted synthesis. These approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved yields and shorter reaction times.

A summary of potential emerging synthetic methodologies is presented in the table below:

| Methodology | Description | Potential Advantages |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single reaction vessel. | High efficiency, atom economy, and molecular diversity. |

| Transition-Metal-Catalyzed Cross-Coupling | Formation of C-N bonds using palladium or copper catalysts. | High selectivity, broad substrate scope, and good yields. |

| Green Chemistry Approaches | Utilization of eco-friendly solvents, catalysts, and energy sources. | Reduced environmental impact, improved safety, and potential for cost reduction. |

Exploration of Novel Chemical Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups: the pyridine (B92270) ring, the secondary amine, and the nitrile group. Future research should focus on exploring novel transformations of these groups to generate a diverse library of new molecules with potentially interesting properties.

The nitrile group is a versatile functional handle that can undergo a variety of transformations. For example, it can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. Each of these transformations would lead to a new class of compounds with distinct physicochemical properties.

The secondary amine offers opportunities for further functionalization. Acylation, alkylation, or sulfonylation of the amino group could be readily achieved, providing access to a wide range of derivatives. Moreover, the amino group can influence the reactivity of the pyridine ring through its electron-donating nature.

The pyridine ring itself can be the site of various reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be explored, although the substitution pattern will be influenced by the existing substituents. Additionally, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which could alter the solubility and biological activity of the molecule.

Advanced Computational Modeling for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For a compound like this compound, where experimental data is scarce, computational modeling can provide valuable insights and guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule. This information is crucial for understanding its reactivity and intermolecular interactions. For example, DFT can be used to calculate molecular orbital energies (HOMO and LUMO), which are key indicators of a molecule's ability to donate or accept electrons.

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with biological targets such as enzymes or receptors. This is particularly relevant for drug discovery efforts, as it can help to identify potential therapeutic applications for the compound and its derivatives. By screening a virtual library of related compounds, computational methods can prioritize the synthesis of molecules with the highest predicted activity.

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model chemical reactions involving this compound in a solvent or a biological environment. These simulations can provide detailed information about reaction pathways and transition states, which is essential for optimizing reaction conditions and designing new catalysts.

The integration of these advanced computational models will not only accelerate the discovery of new derivatives of this compound but also provide a deeper fundamental understanding of their chemical and physical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.